molecular formula C87H148N26O24 B1602720 Cks-17 CAS No. 99273-04-8

Cks-17

Numéro de catalogue: B1602720
Numéro CAS: 99273-04-8
Poids moléculaire: 1942.3 g/mol
Clé InChI: RESSROXEVCGJLA-DFNTYYFDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cks-17 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Cks-17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides with sulfoxide or disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with altered amino acid sequences .

Applications De Recherche Scientifique

Immunosuppressive Properties

CKS-17 has been extensively studied for its ability to modulate immune responses. Research indicates that it can inhibit T-cell mediated responses, making it a potential candidate for treating inflammatory diseases.

  • Mechanism of Action : this compound activates several intracellular signaling pathways, including the MAPK pathway, which involves ERK1/2 and MEK activation. This activation leads to increased levels of cyclic AMP (cAMP) and modulation of cytokine production, notably inhibiting pro-inflammatory cytokines like IL-12 and TNF-α while enhancing IL-10 production .
  • Case Study : In a study involving mouse models for skin inflammation, this compound was shown to significantly reduce ear swelling induced by irritants. Mice treated with this compound exhibited a reduction in inflammatory cytokines such as IL-6 and TNF-α, indicating its potential for therapeutic applications in conditions like allergic contact dermatitis and eczema .

Therapeutic Applications

The immunosuppressive effects of this compound suggest its utility in various therapeutic contexts:

  • Cancer Therapy : Given its ability to modulate immune responses, this compound may be beneficial in cancer treatments where immune suppression is desired to prevent adverse reactions to therapies or tumor rejection. Its application in combination therapies could enhance the efficacy of other immunomodulatory agents .
  • Autoimmune Diseases : The peptide's capacity to inhibit T-cell activation positions it as a potential treatment option for autoimmune diseases, where overactive immune responses lead to tissue damage. Studies have demonstrated that this compound can confer resistance against immune suppression induced by tumor products, indicating its role in restoring immune balance .

Research Findings and Data Tables

The following table summarizes key findings related to the applications of this compound:

Study Application Findings
ImmunosuppressionThis compound conjugates inhibited delayed-type hypersensitivity (DTH) reactions in mice, showing dose-dependent effects.
Cytokine ModulationInduced significant changes in cytokine levels (increased IL-10; decreased IL-12, TNF-α).
Inflammation ReductionReduced ear swelling in mouse models of allergic contact dermatitis; correlated with decreased mRNA levels of inflammatory cytokines.
MAPK ActivationActivated ERK1/2 and MEK pathways, influencing T-cell function and cytokine release.

Mécanisme D'action

Cks-17 exerts its effects by modulating intracellular signaling pathways. It elevates intracellular cyclic adenosine monophosphate (cAMP) levels and induces the phosphorylation of extracellular signal-regulated kinase (ERK) 1 and 2, mitogen-activated protein kinase/ERK kinase (MEK), protein kinase D, Raf1, and phospholipase C gamma1 (PLCγ1). The activation of ERK1/2 is mediated via the PLCγ1-protein kinase C-Raf1-MEK signaling cascade. These molecular events lead to the suppression of Th1-centric immune responses and the enhancement of Th2 responses .

Comparaison Avec Des Composés Similaires

Cks-17 is unique due to its highly conserved amino acid sequence and its potent immunosuppressive properties. Similar compounds include other synthetic peptides derived from retroviral transmembrane proteins, such as:

This compound stands out due to its specific sequence and the comprehensive understanding of its mechanism of action, making it a valuable tool in immunological research and therapeutic development.

Activité Biologique

CKS-17 is a synthetic peptide derived from retroviral envelope proteins, specifically designed to investigate its biological activity, particularly its immunosuppressive properties. This article synthesizes findings from various studies, highlighting the compound's effects on cell-mediated immunity, its mechanisms of action, and potential therapeutic implications.

Overview of this compound

This compound is a heptadecapeptide (17 amino acids long) that corresponds to a highly conserved region in retroviral transmembrane proteins, such as p15E. This peptide has been shown to modulate immune responses, particularly in the context of cytotoxic T lymphocyte (CTL) activity and delayed-type hypersensitivity (DTH) reactions.

Inhibition of CTL Activity

Research indicates that this compound can significantly inhibit the generation of alloantigen-specific CTL activity in vitro. The inhibition is dose-dependent and occurs when this compound is introduced during the early phases of CTL induction. Specifically, it reduces the frequency of CTL precursor cells, which are crucial for generating an effective immune response. Notably, the addition of interleukin-2 (IL-2) can abrogate this inhibitory effect, suggesting that this compound may interfere with the signaling pathways involved in CTL activation .

Effects on Delayed-Type Hypersensitivity

In vivo studies have demonstrated that this compound conjugates can inhibit DTH reactions in mice. The degree of inhibition correlates with the dose administered. Interestingly, while unconjugated this compound shows minimal effects on DTH responses, its conjugated forms can render mice resistant to immunosuppression induced by tumor cell products . This suggests that this compound may mimic the immunosuppressive effects seen with certain tumor-derived factors.

Data Table: Summary of Biological Activities

Biological Activity Effect Mechanism References
Inhibition of CTL ActivityReduced generation of CTLsDecreased precursor cell frequency
Suppression of DTH ReactionsDose-dependent inhibitionMimics tumor-derived immunosuppressive factors
Resistance to Tumor ProductsInduction of immunity against DTHImmunization via conjugated forms

Case Studies and Research Findings

  • CTL Activity Study :
    • A study investigated the impact of this compound on murine CTL activity using limiting-dilution assays. Results indicated a significant reduction in precursor cell frequencies when exposed to this compound, confirming its role as an immunosuppressive agent .
  • DTH Reaction Study :
    • In another experiment focusing on DTH reactions to sheep erythrocytes, mice treated with this compound conjugates exhibited significantly lower inflammatory responses compared to controls. This was attributed to the peptide's ability to suppress cellular inflammatory reactions induced by concanavalin A (ConA) .
  • Immunization Against Tumor Effects :
    • Mice immunized with this compound conjugates demonstrated resistance to the immunosuppressive effects typically exerted by cultured tumor products. This finding highlights the potential for using this compound in therapeutic strategies aimed at counteracting tumor-induced immune suppression .

Propriétés

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C87H148N26O24/c1-44(2)32-51(89)72(123)103-56(25-27-65(90)114)77(128)112-62(39-66(91)115)83(134)106-54(24-19-31-97-87(94)95)76(127)104-52(23-18-30-96-86(92)93)73(124)100-43-69(118)101-57(33-45(3)4)78(129)113-63(40-71(121)122)84(135)110-59(35-47(7)8)80(131)108-60(36-48(9)10)81(132)111-61(38-50-20-14-13-15-21-50)82(133)109-58(34-46(5)6)79(130)105-53(22-16-17-29-88)75(126)107-55(26-28-70(119)120)74(125)99-41-67(116)98-42-68(117)102-64(85(136)137)37-49(11)12/h13-15,20-21,44-49,51-64H,16-19,22-43,88-89H2,1-12H3,(H2,90,114)(H2,91,115)(H,98,116)(H,99,125)(H,100,124)(H,101,118)(H,102,117)(H,103,123)(H,104,127)(H,105,130)(H,106,134)(H,107,126)(H,108,131)(H,109,133)(H,110,135)(H,111,132)(H,112,128)(H,113,129)(H,119,120)(H,121,122)(H,136,137)(H4,92,93,96)(H4,94,95,97)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESSROXEVCGJLA-DFNTYYFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C87H148N26O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90244017
Record name Cks 17
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90244017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1942.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99273-04-8
Record name Cks 17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099273048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cks 17
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90244017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.